Estradiol 3,17-dihexanoato

Descripción general

Descripción

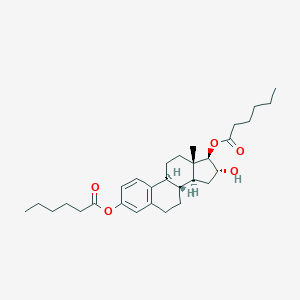

Estriol 3,17-dihexanoate is a synthetic estrogen and estrogen ester. It is specifically the C3 and C17β dihexanoate ester of estriol. This compound was first described in 1963 but was never marketed . Estriol 3,17-dihexanoate is known for its prolonged duration of action compared to other estriol esters .

Aplicaciones Científicas De Investigación

Estriol 3,17-dihexanoate has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Researchers use it to investigate the biological activity of estrogen esters and their effects on cellular processes.

Medicine: Although not marketed, it serves as a reference compound in the development of new estrogenic drugs.

Industry: It is utilized in the synthesis of other estrogen esters and related compounds.

Mecanismo De Acción

Target of Action

Estriol 3,17-dihexanoate is a synthetic estrogen and estrogen ester . It is specifically the C3 and C17β dihexanoate ester of estriol . The primary targets of estrogens like estriol are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain .

Mode of Action

Estriol 3,17-dihexanoate, like other estrogens, binds to and activates estrogen receptors. This leads to a cascade of events including the modulation of gene expression and the synthesis of proteins . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The activation of estrogen receptors by estriol 3,17-dihexanoate can lead to various downstream effects. These include the modulation of the cell cycle, apoptosis, and the immune response, as well as the regulation of development and differentiation in various tissues .

Pharmacokinetics

Following a single intramuscular injection of estriol 3,17-dihexanoate, peak levels of estriol occurred after 2.1 to 3.4 days . An elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days . This suggests that estriol 3,17-dihexanoate has a prolonged duration of action compared to estriol and estriol dipropionate .

Result of Action

The activation of estrogen receptors by estriol 3,17-dihexanoate can lead to various physiological effects. For example, estrogens are known to play key roles in the regulation of the menstrual cycle and pregnancy, as well as in the development and maintenance of secondary sexual characteristics .

Análisis Bioquímico

Biochemical Properties

Estriol 3,17-dihexanoate, as an estrogen ester, is expected to interact with estrogen receptors in the body

Cellular Effects

As a synthetic estrogen, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Following a single intramuscular injection of 8.90 mg Estriol 3,17-dihexanoate (equivalent to 5.0 mg estriol) in an oil solution, peak levels of estriol occurred after 2.1 to 3.4 days, an elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days .

Metabolic Pathways

As an estrogen ester, it is expected to be metabolized in the body similarly to other estrogens .

Transport and Distribution

As an estrogen ester, it is expected to be transported and distributed similarly to other estrogens .

Métodos De Preparación

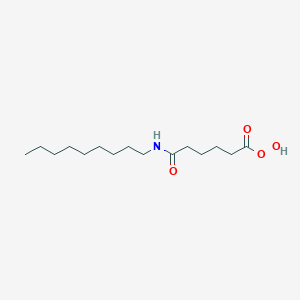

The synthesis of estriol 3,17-dihexanoate involves the esterification of estriol with hexanoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Estriol 3,17-dihexanoate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bonds to yield estriol and hexanoic acid. It can be catalyzed by acids or bases.

Oxidation: Estriol 3,17-dihexanoate can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include hydrochloric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions are estriol, hexanoic acid, and various oxidized or reduced derivatives.

Comparación Con Compuestos Similares

Estriol 3,17-dihexanoate is unique due to its prolonged duration of action compared to other estriol esters such as estriol dipropionate . Similar compounds include:

Estriol: The parent compound, which has a shorter duration of action.

Estriol 3-sulfate: A sulfate ester of estriol with different pharmacokinetic properties.

Estriol 3-glucuronide: A glucuronide ester of estriol used in different biological contexts.

Estriol 17-sulfate: Another sulfate ester with unique properties.

Estriol 3,17-dihexanoate stands out due to its specific esterification at both the C3 and C17β positions, which contributes to its unique pharmacokinetic profile .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-3-hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-4-6-8-10-27(32)34-21-13-15-22-20(18-21)12-14-24-23(22)16-17-30(3)25(24)19-26(31)29(30)35-28(33)11-9-7-5-2/h13,15,18,23-26,29,31H,4-12,14,16-17,19H2,1-3H3/t23-,24-,25+,26-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVABFBGAYSQTL-AECPDVIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908869 | |

| Record name | Estriol 3,17-dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104202-96-2 | |

| Record name | Estriol 3,17-dihexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104202962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 3,17-dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRIOL DIHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2K5XW8K72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the administration method of Estriol and its ester, Estriol 3,17-dihexanoate, influence their pharmacokinetic profiles?

A1: The study by Diczfalusy et al. [] demonstrated significant differences in the pharmacokinetic profiles of Estriol (E3) and its ester, Estriol 3,17-dihexanoate (E3-hex), following intramuscular injection. E3, when administered directly, exhibited a short half-life ranging from 1.5 to 5.3 hours. Conversely, E3-hex displayed a considerably longer half-life of 187 to 221 hours. This extended half-life can be attributed to the esterification of E3 with hexanoic acid, resulting in a prodrug that requires enzymatic cleavage to release the active E3 molecule. This sustained release mechanism leads to a prolonged duration of exposure to E3 after E3-hex administration. Despite differences in the time course of E3 levels, the total exposure to E3, as measured by the area under the curve, was comparable between E3 and E3-hex, suggesting similar overall bioavailability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)

![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)